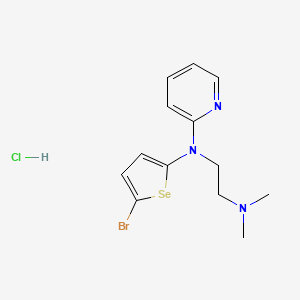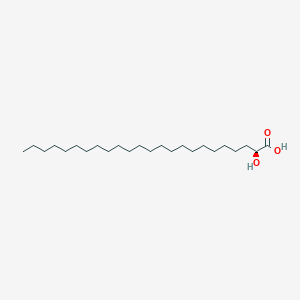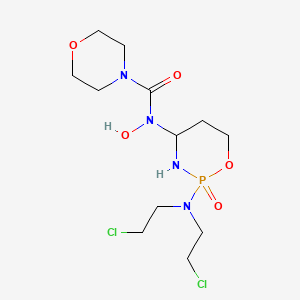
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- is a selenium-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminophenyl selenides: This method involves the reaction of ortho-aminophenyl selenides with carbonyl compounds under acidic or basic conditions.
Oxidative cyclization: This method involves the oxidation of selenoamides or selenoureas in the presence of oxidizing agents like hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and purity. This may include:
Batch reactors: For small to medium-scale production.
Continuous flow reactors: For large-scale production, offering better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to selenides or diselenides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine, or other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation products: Selenoxides, selenones.
Reduction products: Selenides, diselenides.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: Potential antioxidant or enzyme inhibitor properties.
Medicine: Investigated for its potential anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- depends on its specific application:
Biological activity: May involve interaction with cellular targets like enzymes or receptors, leading to modulation of biochemical pathways.
Chemical reactivity: The selenium atom can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: The parent compound without the methoxy and phenyl substituents.
1,2-Benzisothiazol-3(2H)-one: A sulfur analog with similar structural features.
1,2-Benzisoxazol-3(2H)-one: An oxygen analog with similar structural features.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
Properties
CAS No. |
81744-10-7 |
|---|---|
Molecular Formula |
C14H11NO2Se |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
7-methoxy-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NO2Se/c1-17-12-9-5-8-11-13(12)18-15(14(11)16)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
VYFOBZAIPIKAPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1[Se]N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





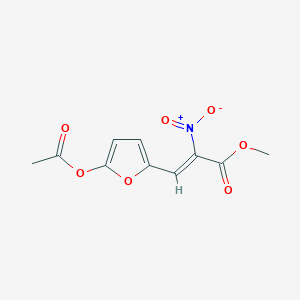

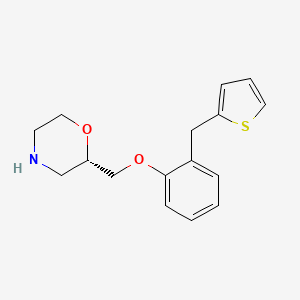
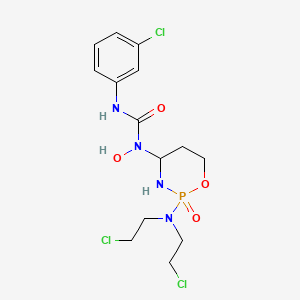
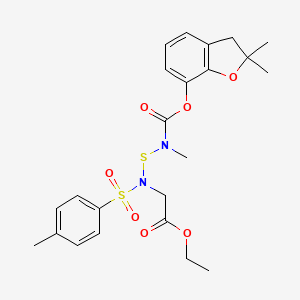
![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)
